N-[2-amino-4-(trifluoromethyl)phenyl]acetamide N-[2-amino-4-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 97051-69-9
VCID: VC3777678
InChI: InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(4-7(8)13)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
SMILES: CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N
Molecular Formula: C9H9F3N2O
Molecular Weight: 218.18 g/mol

N-[2-amino-4-(trifluoromethyl)phenyl]acetamide

CAS No.: 97051-69-9

Cat. No.: VC3777678

Molecular Formula: C9H9F3N2O

Molecular Weight: 218.18 g/mol

* For research use only. Not for human or veterinary use.

N-[2-amino-4-(trifluoromethyl)phenyl]acetamide - 97051-69-9

Specification

CAS No. 97051-69-9
Molecular Formula C9H9F3N2O
Molecular Weight 218.18 g/mol
IUPAC Name N-[2-amino-4-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(4-7(8)13)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
Standard InChI Key YBCKBOPAWVBWJH-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N

Introduction

Chemical Identity and Properties

N-[2-amino-4-(trifluoromethyl)phenyl]acetamide is a fluorinated acetanilide derivative characterized by its unique substitution pattern. The compound has a molecular weight of 218.18 g/mol and contains both an acetamide functional group and an amino group attached to a trifluoromethyl-substituted phenyl ring . This structural arrangement gives the compound distinctive chemical properties that make it valuable for various applications.

Structural Characteristics

The compound features a phenyl ring with three key functional groups:

  • An amino group (-NH2) at the 2-position

  • A trifluoromethyl group (-CF3) at the 4-position

  • An acetamide group (-NHCOCH3) attached to the 1-position of the phenyl ring

The presence of both electron-donating (amino) and electron-withdrawing (trifluoromethyl) groups creates an interesting electronic distribution within the molecule. The trifluoromethyl group, with its strong electron-withdrawing properties, significantly influences the reactivity and stability of the compound, while the amino group provides nucleophilic character and potential hydrogen bonding sites.

Physical Properties

While specific physical property data for N-[2-amino-4-(trifluoromethyl)phenyl]acetamide is limited in the provided search results, its molecular weight of 218.18 g/mol places it in a range favorable for pharmaceutical applications . The compound's balanced hydrophilic-lipophilic character, contributed by its polar functional groups and fluorinated portion, likely influences its solubility profile and membrane permeability characteristics.

Synthesis Methodology

The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]acetamide involves selective reduction of a nitro precursor under controlled conditions. The documented synthesis pathway provides valuable insights into the preparation of this compound for research and development purposes.

Synthetic Route

The synthesis proceeds through a catalytic hydrogenation process. According to available data, a key step involves:

  • Dissolution of the crude precursor in methanol (20 mL)

  • Addition of palladium on activated charcoal (Pd/C) as a catalyst

  • Hydrogenation at room temperature under hydrogen pressure (50 psi or approximately 2585.81 Torr)

  • Reaction time of approximately 20 minutes

  • Filtration through Celite to remove the catalyst

  • Concentration of the filtrate

  • Azeotropic removal of residual solvent using toluene

This procedure yields the crude N-[2-amino-4-(trifluoromethyl)phenyl]acetamide, which can be further purified as needed.

Reaction Conditions and Parameters

The synthesis requires specific conditions for optimal yield and purity:

ParameterValue
CatalystPalladium on activated charcoal (Pd/C)
SolventMethanol
Temperature20°C (room temperature)
Pressure2585.81 Torr (50 psi)
Reaction time0.333333 h (20 minutes)
PurificationFiltration through Celite, concentration, azeotropic drying

These carefully controlled conditions ensure selective reduction of the nitro group while preserving the acetamide functionality and trifluoromethyl group .

Structural Analogs and Relationships

N-[2-amino-4-(trifluoromethyl)phenyl]acetamide belongs to a family of fluorinated acetanilides. Understanding its structural relationships with similar compounds provides context for its chemical behavior and potential applications.

Similar Compounds

Several structurally related compounds have been identified with high similarity scores:

CompoundCAS NumberSimilarity Score
N-(3-Methyl-5-(trifluoromethyl)phenyl)acetamide96100-13-90.98
N-(3-(Trifluoromethyl)phenyl)acetamide351-36-00.98
N-(3,5-Bis(trifluoromethyl)phenyl)acetamide16143-84-30.98
N-[2-amino-4-(trifluoromethyl)phenyl]acetamide97051-69-90.91

These compounds share the core acetanilide structure with trifluoromethyl substitution, differing primarily in the position of the substituents and the presence of additional functional groups .

Isomeric Compounds

It is important to note the existence of a position isomer, N-[4-amino-2-(trifluoromethyl)phenyl]acetamide (CAS: 134514-34-4), which has the same molecular formula but differs in the positioning of the amino and trifluoromethyl groups . This isomeric relationship highlights the importance of precise structural characterization in chemical research and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator